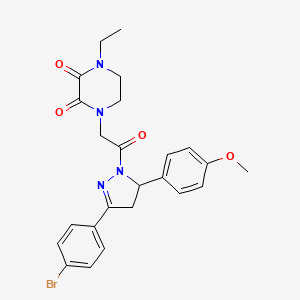
1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C24H25BrN4O4 and its molecular weight is 513.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent modifications to introduce various substituents. The synthetic pathway often utilizes starting materials like 4-bromobenzaldehyde and methoxyphenyl derivatives, followed by cyclization reactions to form the pyrazole ring.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. In one study, a related pyrazole derivative demonstrated an IC50 value of approximately 0.75 µM against human carbonic anhydrase isoforms (hCAII and hCAXII), suggesting potential anticancer activity through enzyme inhibition .
Enzyme Inhibition
The compound's structure suggests that it may act as an inhibitor of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues. The presence of electron-withdrawing groups like bromine and methoxy has been shown to enhance enzyme inhibitory activity. For example, a derivative with a bromine substitution exhibited selective inhibition against hCAII with an IC50 of 1.20 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 5 | Enhanced inhibition |
| Methoxy at position 4 | Increased potency |
| Ethyl piperazine group | Improved solubility |
Research indicates that the presence of specific substituents can significantly alter the compound's affinity for target enzymes, enhancing its biological efficacy .
Case Studies
- In Vitro Studies : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The compound was part of a broader study that identified structure-function relationships critical for anticancer activity.
- Mechanism of Action : The proposed mechanism involves the inhibition of carbonic anhydrases, leading to disrupted pH regulation within cancer cells, ultimately triggering apoptotic pathways. This was supported by assays measuring enzymatic activity before and after treatment with the compound.
Propriétés
IUPAC Name |
1-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O4/c1-3-27-12-13-28(24(32)23(27)31)15-22(30)29-21(17-6-10-19(33-2)11-7-17)14-20(26-29)16-4-8-18(25)9-5-16/h4-11,21H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNUJIQVXQRBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














